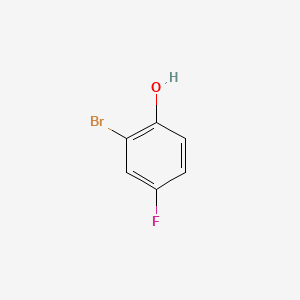

2-Bromo-4-fluorophenol

Overview

Description

Molecular Structure Analysis

The molecular weight of 2-Bromo-4-fluorophenol is 191.00 g/mol . The InChI string representation of its structure isInChI=1S/C6H4BrFO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H . The Canonical SMILES representation is C1=CC(=C(C=C1F)Br)O . Physical And Chemical Properties Analysis

2-Bromo-4-fluorophenol is a light brown to brown crystalline solid . It has a molecular weight of 191.00 g/mol . The compound has a XLogP3 value of 2.6, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors .Scientific Research Applications

Chemical Synthesis

“2-Bromo-4-fluorophenol” is used as a starting material in various chemical syntheses. For instance, it can be used to prepare 4,4-difluoro-2-bromo-cyclohexadienone and 6-(aminomethylphenoxy)benzoxaborole analogs .

Generation of ortho-Brominated para-Substituted Phenols

This compound plays a crucial role in the selective and efficient generation of ortho-brominated para-substituted phenols in ACS-Grade Methanol . The reaction shows excellent selectivity for the desired mono ortho-brominated products and is tolerant of a range of substituents, including CH3, F, and NHBoc .

Synthesis of Aryl 1-indanylketone Inhibitors

“2-Bromo-4-fluorophenol” is used in the synthesis of aryl 1-indanylketone inhibitors of the human peptidyl prolyl cis/trans isomerase Pin1 .

Synthesis of Alkynylphenoxyacetic Acid CRTH2 (DP2) Receptor Antagonists

This compound is used in the synthesis of alkynylphenoxyacetic acid CRTH2 (DP2) receptor antagonists .

Synthesis of Cytotoxic Peptidic Marine Natural Product Bisebromoamide

“2-Bromo-4-fluorophenol” is used in the synthesis of the cytotoxic peptidic marine natural product bisebromoamide .

Synthesis of 4-Bromo-2-fluoro-6-iodoanisole

It can be used as a starting material for the synthesis of 4-Bromo-2-fluoro-6-iodoanisole via iodination and methylation .

Synthesis of 2-Phenylpyran-4-ones

“2-Bromo-4-fluorophenol” is used in the synthesis of 2-Phenylpyran-4-ones for active cyclooxygenase-2 inhibitor evaluation .

Safety and Hazards

2-Bromo-4-fluorophenol is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

It’s known that phenolic compounds can interact with various biological targets, including enzymes and cell receptors, due to their structural similarity to many natural organic substances .

Mode of Action

It has been used in the preparation of 4,4-difluoro-2-bromo-cyclohexadienone and 6-(aminomethylphenoxy)benzoxaborole analogs , suggesting it may interact with its targets through a mechanism involving the formation of these compounds.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

properties

IUPAC Name |

2-bromo-4-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEYRABVEYCFHHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345556 | |

| Record name | 2-Bromo-4-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

496-69-5 | |

| Record name | 2-Bromo-4-fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=496-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic applications of 2-bromo-4-fluorophenol?

A: 2-Bromo-4-fluorophenol serves as a versatile starting material in organic synthesis. For example, it is used in the synthesis of 5-fluoro-2,3-dihydrobenzofuran []. This synthesis involves reacting 2-bromo-4-fluorophenol with 1,2-dichloroethane, followed by cyclization via a Grignard reaction. This route provides 5-fluoro-2,3-dihydrobenzofuran in a good overall yield (79%) [].

Q2: Can you describe a more cost-effective method for utilizing 2-bromo-4-fluorophenol in the synthesis of ZM549865?

A: Yes, researchers have explored an alternative route to the chromone ring system present in ZM549865 []. Instead of reacting 2-bromo-4-fluorophenol directly with dimethyl acetylenedicarboxylate, this method focuses on first converting a suitable precursor into a substituted acetophenone through a Fries rearrangement. This acetophenone derivative then undergoes a condensation reaction with diethyl oxalate, followed by cyclization to form the desired chromone ring system []. This revised pathway offers potential cost advantages for large-scale production of ZM549865.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

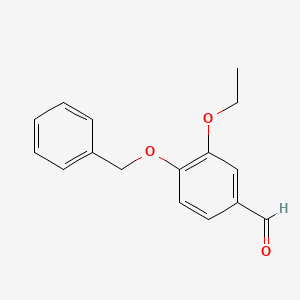

![4-[(4-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1268358.png)

![5-[(3-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine](/img/structure/B1268361.png)